Lipoxin B5

Description

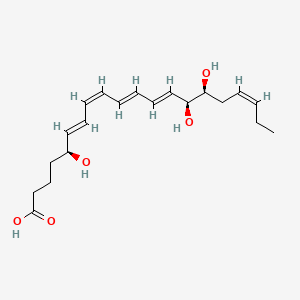

Structure

2D Structure

3D Structure

Properties

CAS No. |

95851-21-1 |

|---|---|

Molecular Formula |

C20H30O5 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(5S,6E,8Z,10E,12E,14S,15S,17Z)-5,14,15-trihydroxyicosa-6,8,10,12,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h3-10,12,15,17-19,21-23H,2,11,13-14,16H2,1H3,(H,24,25)/b6-4-,7-5+,8-3-,12-9+,15-10+/t17-,18+,19+/m1/s1 |

InChI Key |

VLLDKSJDBRLUOY-QMRXZMATSA-N |

SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O |

Isomeric SMILES |

CC/C=C\C[C@@H]([C@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O)O |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O |

Synonyms |

5,14,15-trihydroxy-6,8,10,12,17-eicosapentaenoic acid lipoxene B lipoxin B5 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Lipoxin B5

Enzymatic Pathways of Lipoxin B5 Formation

The biosynthesis of this compound is a multi-step process that relies on the sequential action of several lipoxygenase (LO) enzymes. These enzymes introduce molecular oxygen into polyunsaturated fatty acids like EPA, initiating a cascade of reactions that ultimately yield the bioactive this compound.

Role of 5-Lipoxygenase (5-LO)

The 5-lipoxygenase (5-LO) enzyme, encoded by the ALOX5 gene, is a pivotal player in the synthesis of lipoxins. frontiersin.org In the context of this compound formation, 5-LO can act in concert with other lipoxygenases. One proposed pathway involves the initial oxygenation of EPA by another lipoxygenase, such as 15-LO, to form an intermediate. This intermediate is then further metabolized by 5-LO to produce this compound. uni-wuppertal.de The activity of 5-LO is crucial for the generation of leukotrienes, which are pro-inflammatory mediators, but it also participates in the production of pro-resolving lipoxins, highlighting its dual role in the inflammatory process. nih.govfrontiersin.org

Role of 15-Lipoxygenase (15-LO)

The 15-lipoxygenase (15-LO) family of enzymes, including 15-LO-1 (ALOX15) and 15-LO-2 (ALOX15B), are also integral to lipoxin biosynthesis. frontiersin.orguliege.be In one of the primary pathways, 15-LO initiates the process by converting EPA into 15-hydroperoxyeicosapentaenoic acid (15-HPEPE). This intermediate can then be acted upon by 5-LO in a subsequent step to form this compound. uni-wuppertal.de This sequential action of 15-LO followed by 5-LO is a classic example of the cooperative enzymatic activity required for lipoxin generation. researchgate.net

Role of 12-Lipoxygenase (12-LO)

The 12-lipoxygenase (12-LO) enzyme, encoded by the ALOX12 gene, provides an alternative route for lipoxin biosynthesis, particularly within platelets. core.ac.ukscielo.br In this pathway, an intermediate derived from the action of 5-LO on a precursor fatty acid, leukotriene A4 (LTA4), is transferred to platelets. scielo.br Platelet 12-LO then converts this intermediate into lipoxins. core.ac.uknih.gov This demonstrates the importance of intercellular communication in the synthesis of these potent anti-inflammatory molecules.

Involvement of 5-Lipoxygenase Activating Protein (FLAP)

The 5-lipoxygenase activating protein (FLAP), encoded by the ALOX5AP gene, is an essential accessory protein for 5-LO activity. wikipedia.org FLAP is a nuclear membrane protein that facilitates the interaction of 5-LO with its substrate, arachidonic acid or, in this case, EPA-derived intermediates. wikipedia.orgresearchgate.net Research has shown that the biosynthesis of lipoxins is dependent on FLAP. researchgate.netnih.gov Pharmacological inhibition or genetic knockdown of FLAP has been demonstrated to inhibit the formation of lipoxins, underscoring its critical role in this biosynthetic pathway. nih.gov FLAP antagonists have been shown to suppress the conversion of arachidonic acid by 5-LO to lipoxins. nih.govfrontiersin.org

Transcellular Biosynthesis Mechanisms

Neutrophil-Leukocyte Interactions in this compound Synthesis

A prominent example of transcellular biosynthesis of lipoxins occurs through the interaction of neutrophils and other leukocytes, such as platelets or monocytes. core.ac.ukpsu.edu Neutrophils, which are rich in 5-LO, can produce leukotriene A4 (LTA4). scielo.br This unstable epoxide can then be released and taken up by adjacent cells, like platelets, which express 12-LO. core.ac.ukscielo.br The platelet 12-LO then completes the synthesis of lipoxins. scielo.br Similarly, interactions between neutrophils and epithelial cells, where epithelial cells provide 15-LO activity and neutrophils contribute 5-LO, are another key route for lipoxin generation. core.ac.uk This intercellular cooperation ensures the localized production of these potent pro-resolving mediators at sites of inflammation. nih.gov

Platelet-Leukocyte Interactions in this compound Synthesis

A significant pathway for the biosynthesis of lipoxins, including those derived from EPA, involves the interaction between platelets and leukocytes, particularly neutrophils. uni-wuppertal.denih.gov During inflammation, activated neutrophils generate leukotriene A4 (LTA4) from arachidonic acid or, in the case of EPA metabolism, leukotriene A5 (LTA5). uni-wuppertal.de This unstable epoxide intermediate can be released and subsequently taken up by adjacent platelets. uni-wuppertal.denih.gov Platelets possess the enzyme 12-lipoxygenase (12-LOX), which can convert LTA4 to lipoxin A4 and lipoxin B4. nih.govnih.gov While direct evidence for LXB5 synthesis through this specific LTA5 route is still emerging, the established mechanism for the arachidonic acid-derived lipoxins provides a strong model for how platelet-leukocyte interactions contribute to the production of EPA-derived lipoxins.

Epithelial Cell Interactions in this compound Synthesis

Epithelial cells lining mucosal surfaces are key players in the transcellular biosynthesis of lipoxins. mdpi.comscispace.com These cells can convert arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE) via the action of 15-lipoxygenase (15-LOX). nih.govcsic.es This intermediate can then be transferred to proximate leukocytes, such as neutrophils, which utilize their 5-lipoxygenase (5-LOX) to produce lipoxins. nih.govcsic.es Similarly, in the context of EPA metabolism, epithelial cells can generate 15-hydroperoxyeicosapentaenoic acid (15-HpEPE), a precursor for LXB5. nih.gov Porcine leukocytes have been shown to convert 15-HpEPE into various hydroxylated products, including lipoxin A5 and this compound, through the actions of 5-, 12-, and 15-lipoxygenases. nih.gov This highlights the critical role of epithelial-leukocyte communication in generating a pro-resolving lipid mediator milieu.

Precursor Fatty Acids in this compound Biosynthesis: Eicosapentaenoic Acid (EPA) Metabolism

This compound is specifically derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). nih.govnih.gov The metabolism of EPA to lipoxins of the 5-series, including LXB5, represents a key pathway by which dietary omega-3 fatty acids can exert their anti-inflammatory effects. yuntsg.comresearchgate.net The initial step involves the oxygenation of EPA. For instance, porcine leukocytes can directly metabolize EPA to generate lipoxin A5 and this compound. nih.gov The conversion of the 15-hydroperoxide of EPA (15-HpEPE) by these cells demonstrates the active transformation into various hydroxylated products, including 5,14,15-trihydroxy-6,8,10,12,17-eicosapentaenoic acid, which is the chemical structure of this compound. nih.gov

Endogenous Regulation of this compound Biosynthesis Pathways

The biosynthesis of lipoxins is a tightly regulated process, often initiated by pro-inflammatory stimuli as a natural "braking" mechanism to the inflammatory response. semanticscholar.org The expression and activity of the key enzymes involved, namely 5-LOX, 12-LOX, and 15-LOX, are subject to regulation by various factors, including cytokines and other inflammatory mediators. scielo.br For instance, the expression of cyclooxygenase-2 (COX-2), which can be involved in the production of lipoxin precursors, is induced by cytokines. scielo.br This intricate regulation ensures that the production of pro-resolving mediators like LXB5 is initiated at the appropriate time during the inflammatory cascade to facilitate its resolution.

Metabolic Inactivation Pathways of Endogenous this compound

The biological actions of lipoxins are transient, as they are rapidly metabolized to inactive products. nih.govdovepress.com This rapid inactivation is a crucial control mechanism, ensuring that their potent effects are localized and temporally limited.

A primary route of lipoxin inactivation is through the dehydrogenation of the C-15 hydroxyl group. nih.govdovepress.com This oxidation is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts lipoxins into their corresponding 15-oxo-lipoxin metabolites. scielo.brwikipedia.org These 15-oxo derivatives are biologically inactive. scielo.br This enzymatic conversion is a key step in terminating the pro-resolving signals of lipoxins.

In addition to dehydrogenation, omega-oxidation at the C-20 position represents another metabolic pathway for the inactivation of lipoxins. nih.govdovepress.com This process, often carried out by cytochrome P450 enzymes, can further modify the lipoxin structure, leading to a loss of biological activity. researchgate.net While the ω-oxidation products of lipoxin B4 have been noted to retain some activity, this pathway generally contributes to the clearance and inactivation of lipoxins. frontiersin.org

Molecular and Cellular Mechanisms of Action of Lipoxin B5

Receptor Pharmacology and Binding Characteristics of Lipoxin B5

This compound is understood to exert its effects primarily through binding to specific cell surface and potentially intracellular receptors.

Interaction with Formyl Peptide Receptor 2 (ALX/FPR2)

The formyl peptide receptor 2 (FPR2), also known as ALX or ALX/FPR2, is a G protein-coupled receptor (GPCR) recognized as a key receptor for lipoxins, including LXA4 and its epimer 15-epi-LXA4. wikipedia.orgcsic.eswikipedia.org While much of the research on lipoxin-receptor interactions has focused on LXA4, ALX/FPR2 is considered a primary receptor for lipoxins in general, mediating their anti-inflammatory and pro-resolving actions. csic.eswikipedia.org ALX/FPR2 is expressed on various immune cells, such as neutrophils, monocytes, and macrophages, as well as other cell types, including epithelial cells and fibroblasts. csic.eswikipedia.orginnoprot.com Binding of lipoxins to ALX/FPR2 triggers downstream signaling pathways that contribute to the resolution of inflammation. csic.es Although direct binding data specifically for this compound to ALX/FPR2 is less abundant compared to LXA4, given the structural and functional similarities within the lipoxin family and the established role of ALX/FPR2 as a lipoxin receptor, it is inferred that LXB5 also interacts with this receptor. wikipedia.orgcsic.eswikipedia.org ALX/FPR2 is known for its promiscuity, binding to a variety of ligands that can elicit either pro- or anti-inflammatory responses; lipoxins are characterized by their anti-inflammatory and pro-resolving effects via this receptor. csic.esnih.govfrontiersin.org

Exploration of Alternative Receptor Interactions Relevant to this compound Signaling (e.g., GPR32, Aryl Hydrocarbon Receptor, Cysteinyl-Leukotrienes Receptors)

Beyond ALX/FPR2, lipoxins, including LXA4, have been shown to interact with other receptors, suggesting potential alternative pathways for this compound signaling. These include GPR32, the Aryl Hydrocarbon Receptor (AhR), and Cysteinyl-Leukotriene receptors (CysLTs). csic.es

GPR32: GPR32 is another GPCR that has been implicated in the actions of specialized pro-resolving mediators. csic.es While primarily recognized as a receptor for certain resolvins, research suggests that lipoxins may also interact with GPR32, contributing to processes like efferocytosis and phagocytosis. csic.es The specific interaction of this compound with GPR32 requires further dedicated investigation.

Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor that typically resides in the cytoplasm and translocates to the nucleus upon ligand binding to regulate gene expression. wikipedia.org LXA4 has been shown to bind to and activate AhR, influencing the transcription of genes involved in various processes, including xenobiotic metabolism and immune system activation. wikipedia.orgcsic.esscielo.br This interaction suggests a potential non-GPCR-mediated signaling pathway for lipoxins. It is plausible that this compound could also interact with AhR, given the shared metabolic origins and functional similarities within the lipoxin class, but specific studies on LXB5-AhR interaction are needed.

Cysteinyl-Leukotrienes Receptors (CysLTs): Cysteinyl-leukotrienes (CysLTs) are pro-inflammatory lipid mediators that act through CysLT receptors, such as CysLT1 and CysLT2. nus.edu.sgscispace.com Lipoxins, particularly LXA4, have been shown to inhibit the effects of CysLTs, in some cases by potentially counteracting their signaling or, less directly, by modulating the inflammatory environment. scielo.br Some evidence suggests lipoxins might interact with CysLT receptors, although the nature and extent of this interaction for this compound are not definitively established. csic.es Such an interaction could provide a mechanism by which LXB5 opposes the actions of pro-inflammatory leukotrienes.

Intracellular Signaling Cascades Triggered by this compound

Upon binding to their receptors, lipoxins initiate various intracellular signaling events that mediate their biological effects.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling Transduction

As ALX/FPR2 is a GPCR, its activation by lipoxins, including presumably this compound, involves the canonical GPCR signaling cascade. csic.eswikipedia.orginnoprot.com This typically involves the receptor coupling to heterotrimeric G proteins, leading to the activation or inhibition of downstream effector enzymes and the generation of second messengers. innoprot.com While specific details for this compound are limited, the interaction of lipoxins with ALX/FPR2 is known to modulate various aspects of GPCR signaling, influencing pathways related to cell migration, phagocytosis, and the release of inflammatory mediators. csic.eswikipedia.orginnoprot.com Studies on LXA4 binding to ALX/FPR2 have indicated the involvement of beta-arrestin pathways, suggesting potentially biased agonism depending on the ligand and cellular context. guidetopharmacology.org Further research is required to fully elucidate the specific G protein coupling and downstream signaling modules activated by this compound via ALX/FPR2 and potentially other GPCRs like GPR32.

Regulation of Transcription Factors by this compound (e.g., Nuclear Factor-κB, Activator Protein 1, Peroxisome Proliferator-Activated Receptor gamma)

Lipoxins exert significant influence on gene expression by modulating the activity of key transcription factors involved in inflammation and resolution.

Effects of this compound on Gene Expression and Protein Synthesis

Research specifically detailing the effects of this compound (LXB5) on gene expression and protein synthesis is notably less extensive compared to studies on Lipoxin A4 (LXA4), another member of the lipoxin family of specialized pro-resolving mediators. scielo.br LXB5 is known to be chemically and biologically less stable than LXA4, which may contribute to the disparity in the volume of research. scielo.br

While direct experimental data on LXB5's precise influence on specific genes and proteins is limited in the available literature, insights can be drawn from the established mechanisms of action of lipoxins as a class, particularly LXA4, which shares structural similarities and is often studied in parallel with LXB5. Lipoxins are generally understood to exert their pro-resolving and anti-inflammatory effects, at least in part, by modulating the expression of genes and the synthesis of proteins involved in inflammatory responses, immune cell function, and tissue homeostasis. scielo.bracs.orgwikipedia.orgcreative-proteomics.comdovepress.comsemanticscholar.orgresearchgate.netashpublications.orgaai.orgnih.govnih.gov

Studies on LXA4 have demonstrated its ability to influence the expression of various genes and proteins, often through interactions with specific receptors, such as the ALX/Formyl peptide receptor 2 (ALX/FPR2), and modulation of key signaling pathways and transcription factors like NF-κB and AP-1. scielo.brwikipedia.orgcreative-proteomics.comdovepress.comashpublications.orgaai.orgnih.gov These effects can lead to a downregulation of pro-inflammatory mediators and an upregulation of pro-resolving factors.

Based on the broader understanding of lipoxin biology, LXB5 is anticipated to participate in similar regulatory processes, potentially influencing gene expression and protein synthesis in cells involved in inflammation and its resolution, including leukocytes and epithelial cells. scielo.brwikipedia.orgcreative-proteomics.comresearchgate.netaai.orgbioline.org.br However, the specific spectrum and magnitude of these effects for LXB5 may differ from those of LXA4.

Research on related lipoxins (primarily LXA4) provides examples of the types of gene and protein modulation that may also be relevant to LXB5's activity:

| Cellular Target/Process | Observed Effect of Lipoxins (primarily LXA4) | Relevant Genes/Proteins Affected (Examples) |

| Pro-inflammatory Cytokine Production | Downregulation of mRNA and protein levels | Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8) acs.orgwikipedia.orgcreative-proteomics.comresearchgate.netashpublications.org |

| Pro-resolving Cytokine Production | Upregulation of mRNA and protein levels | Interleukin-10 (IL-10) acs.orgresearchgate.net |

| Transcription Factor Activity | Inhibition of activation and nuclear translocation | Nuclear Factor-κB (NF-κB), Activator Protein-1 (AP-1) scielo.brwikipedia.orgashpublications.orgnih.govnih.gov |

| Extracellular Matrix (ECM) Components | Attenuation of increased mRNA expression induced by inflammatory stimuli | Fibronectin (FN), Collagen-1A (Col1A), Lysyl Oxidase (LOX) atsjournals.org |

| Epithelial Ion Channels | Upregulation of mRNA and protein expression (observed for LXA4 in specific cell types) | Epithelial Sodium Channel (ENaC) subunits (α, β, γ) bioline.org.br |

| Macrophage Polarization Markers | Increased expression of M2 markers and decreased expression of M1 markers at the mRNA level (observed for LXA4) | CD206 (M2 marker) researchgate.net |

| Antibody Production and B Cell Function | Decreased production of IgM and IgG, inhibition of proliferation (observed for LXA4 in memory B cells) | Not specified at the gene/protein level in the source, but implies modulation of relevant synthetic machinery. nih.gov |

| Nrf2-regulated Anti-inflammatory/Repair Genes | Activation of gene expression (observed for a LXA4 metabolite, 15-oxo-LXA4) | Genes involved in anti-inflammatory and repair processes regulated by Nrf2. nih.gov |

Note: The data in this table are primarily derived from studies on Lipoxin A4 or lipoxins in general, due to the limited specific research on this compound's effects on gene expression and protein synthesis.

Immunomodulatory and Pro Resolving Functions of Lipoxin B5

Regulation of Leukocyte Trafficking and Accumulation by Lipoxin B5

This compound exerts significant control over the movement and buildup of leukocytes at sites of inflammation. This regulation is a key aspect of its pro-resolving function, preventing excessive tissue damage that can result from a prolonged inflammatory response.

This compound, alongside its more extensively studied counterpart Lipoxin A4 (LXA4), is recognized for its ability to inhibit the migration of neutrophils, a type of white blood cell, to inflamed tissues. psu.eduscielo.br Neutrophils are among the first responders to sites of injury or infection, and while essential for clearing pathogens, their excessive accumulation can lead to tissue damage. acs.org Lipoxins act as "braking signals" or "stop signals" for neutrophil recruitment, thereby limiting the inflammatory infiltrate. psu.edufrontiersin.org Specifically, Lipoxin B4 (LXB4), a closely related compound, has been shown to inhibit the chemotactic responses of human neutrophils stimulated by pro-inflammatory molecules. psu.edu This inhibitory action helps to curtail the initial phase of acute inflammation. acs.org

In contrast to its inhibitory effect on neutrophils, this compound and other lipoxins can stimulate the recruitment of monocytes to inflammatory sites. scielo.brwikipedia.org Unlike neutrophils, the recruitment of monocytes by lipoxins is considered a non-phlogistic, or non-inflammatory, event. scielo.brfrontiersin.org These recruited monocytes are crucial for the resolution phase of inflammation. scielo.br Lipoxins, including LXB4, stimulate monocyte chemotaxis and adherence without triggering the release of reactive oxygen species or degranulation, suggesting a specific role in locomotion and recruitment for tissue repair and wound healing. scielo.br Furthermore, these monocytes can differentiate into macrophages that play a key role in clearing apoptotic cells and debris. frontiersin.org

The movement of leukocytes from the bloodstream into tissues is a multi-step process involving adhesion to the endothelial lining of blood vessels and subsequent transmigration. This compound and its analogs have been shown to interfere with these critical steps. Lipoxins can inhibit the adhesion of neutrophils to endothelial cells. psu.edujpp.krakow.pl This is achieved in part by down-regulating the expression of adhesion molecules on the surface of neutrophils. semanticscholar.org By preventing neutrophils from adhering to and crossing the endothelial barrier, lipoxins effectively reduce their infiltration into tissues, thereby dampening the inflammatory response. psu.edujpp.krakow.pl

Modulation of Monocyte Recruitment and Differentiation

Modulation of Macrophage Phenotype and Function by this compound

This compound influences the behavior of macrophages, key immune cells involved in both the initiation and resolution of inflammation. This modulation is critical for shifting the local environment from a pro-inflammatory to a pro-resolving and tissue-reparative state.

Macrophages can exist in different functional states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory and pro-resolving M2 phenotype. acs.orgcsic.es During the resolution of inflammation, there is a shift from a predominantly M1 to an M2 macrophage population. acs.orgcsic.es Lipoxins are known to promote this phenotypic switch. acs.orgcsic.es While much of the research has focused on LXA4, the general pro-resolving functions of the lipoxin family suggest a role for this compound in this process as well. This switch is crucial for terminating the inflammatory response and initiating tissue repair mechanisms. springermedizin.de

Table 1: Macrophage Polarization Markers

| Marker Type | M1 Markers (Pro-inflammatory) | M2 Markers (Anti-inflammatory/Pro-resolving) |

|---|---|---|

| Cytokines | TNF-α, IL-1β, IL-6, IL-8 | IL-10, TGF-β1 |

| Cell Surface Receptors | FPR2 | |

| Enzymes | iNOS | Arginase-1 |

| Other | CD163 |

This table provides a simplified overview of markers used to distinguish M1 and M2 macrophage phenotypes. The expression of these markers can be modulated by lipoxins.

A critical step in the resolution of inflammation is the efficient removal of apoptotic cells, a process known as efferocytosis. csic.es The accumulation of dead and dying cells can lead to secondary necrosis and the release of pro-inflammatory contents, thus perpetuating the inflammatory cycle. Lipoxins, including Lipoxin B4 and its analogs, have been demonstrated to enhance the phagocytic clearance of apoptotic neutrophils by macrophages. frontiersin.orgwikipedia.orgresearchgate.net This process is not only a "clean-up" mechanism but also actively signals to the macrophages to adopt a pro-resolving phenotype. nih.gov Studies have shown that lipoxins stimulate a significant increase in the phagocytosis of apoptotic polymorphonuclear leukocytes (PMNs) by macrophages. researchgate.net This enhanced efferocytosis is a hallmark of the pro-resolving actions of the lipoxin family. csic.es

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Lipoxin A4 |

| Lipoxin B4 |

| Leukotriene B4 |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Interleukin-10 (IL-10) |

| Transforming Growth Factor-beta1 (TGF-β1) |

| Arginase-1 |

| Inducible Nitric Oxide Synthase (iNOS) |

| Formyl Peptide Receptor 2 (FPR2) |

| CD163 |

Promotion of M1-to-M2 Macrophage Phenotypic Switching

Impact of this compound on Cytokine and Chemokine Networks

This compound exerts a significant influence on the complex network of cytokines and chemokines that govern the inflammatory response. Its primary role is to dampen pro-inflammatory signaling while promoting an anti-inflammatory environment conducive to tissue repair.

Downregulation of Pro-Inflammatory Mediators (e.g., Interleukin-1β, Tumor Necrosis Factor-α, Interleukin-6)

This compound and its analogs have been shown to effectively reduce the production of key pro-inflammatory cytokines. Research indicates that lipoxins can inhibit the secretion of Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govfrontiersin.org This downregulation is a critical step in preventing the excessive tissue damage that can result from a prolonged inflammatory response. nih.gov For instance, studies have demonstrated that lipoxin treatment can lead to a reduction in the mRNA expression of IL-1β and TNF-α. nih.govdovepress.com Furthermore, in models of acute lung injury, pretreatment with an aspirin-triggered lipoxin analog resulted in a dose-dependent decrease in TNF-α and IL-6 levels. e-century.us This effect is partly achieved by inhibiting the activation of key signaling pathways like the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a master regulator of pro-inflammatory gene expression. acs.orgcsic.es

Table 1: Effect of Lipoxins on Pro-Inflammatory Cytokines

| Cytokine | Effect of Lipoxin Treatment | References |

|---|---|---|

| Interleukin-1β (IL-1β) | Downregulation/Inhibition | nih.govfrontiersin.orgacs.org |

| Tumor Necrosis Factor-α (TNF-α) | Downregulation/Inhibition | nih.govfrontiersin.orgdovepress.come-century.usacs.org |

| Interleukin-6 (IL-6) | Downregulation/Inhibition | nih.govfrontiersin.orge-century.usacs.org |

Upregulation of Anti-Inflammatory Mediators (e.g., Interleukin-10)

Concurrent with its suppression of pro-inflammatory signals, this compound and other lipoxins actively promote the production of anti-inflammatory mediators. A key example is the upregulation of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. frontiersin.orgacs.org Studies have shown that lipoxin treatment can increase the secretion of IL-10, which plays a vital role in resolving inflammation and promoting tissue healing. nih.gov In a model of acute lung injury, administration of an aspirin-triggered lipoxin analog led to an upregulation of IL-10. e-century.us This dual action of suppressing pro-inflammatory cytokines while enhancing anti-inflammatory ones highlights the central role of lipoxins in orchestrating the resolution phase of inflammation.

Table 2: Effect of Lipoxins on Anti-Inflammatory Cytokines

| Cytokine | Effect of Lipoxin Treatment | References |

|---|---|---|

| Interleukin-10 (IL-10) | Upregulation/Increased Secretion | nih.govfrontiersin.orge-century.usacs.org |

Effects of this compound on Lymphocyte Subpopulations and Adaptive Immunity (e.g., T-cells, B-cells)

This compound also modulates the adaptive immune system, influencing the activity of key lymphocyte subpopulations such as T-cells and B-cells. nih.govdovepress.com Lipoxins can regulate T-cell responses, which are central to orchestrating adaptive immunity. arvojournals.org For instance, Lipoxin A4 (LXA4), a closely related lipoxin, has been shown to inhibit T effector cells and enhance the polarization of T regulatory cells, which are crucial for immune tolerance. arvojournals.org Furthermore, lipoxins can impact B-cell functions. nih.gov Studies on LXA4 have demonstrated its ability to decrease memory B-cell antibody production and proliferation, which can be beneficial in dampening excessive adaptive immune responses. nih.gov This suggests that lipoxins play a role in fine-tuning the adaptive immune response to prevent over-activation and potential autoimmunity. nih.gov

Anti-Microbial Defense Mechanisms Potentially Mediated by this compound

Beyond its anti-inflammatory and pro-resolving functions, there is emerging evidence that this compound may contribute to anti-microbial defense. Lipoxins can enhance the host's ability to combat infections without exacerbating inflammation. google.com This is a critical aspect of an effective immune response, as uncontrolled inflammation can often cause more damage than the pathogen itself. Lipoxins have been shown to be effective against a variety of inflammatory conditions, including those induced by bacterial and viral infections. d-nb.info For example, in the context of periodontal disease, which is initiated by bacterial infection, lipoxins can reduce the release of pro-inflammatory mediators and the recruitment of neutrophils to the affected area. frontiersin.org Moreover, lipoxins may play a role in regulating the gut microbiome and strengthening the body's natural anti-microbial defenses. uni-tuebingen.de While direct evidence for this compound's anti-microbial actions is still being elucidated, the broader family of lipoxins demonstrates a capacity to modulate the host's response to pathogens in a way that favors clearance while minimizing tissue damage. nih.gov

Role of Lipoxin B5 in Preclinical Disease Models and Pathophysiological Processes

Models of Acute and Chronic Inflammation Responsive to Lipoxin B5

Lipoxins exert their effects by inhibiting key events in inflammation, such as the chemotaxis and transmigration of polymorphonuclear cells (PMNs) across endothelial and epithelial barriers. google.comscielo.br They can also influence the resolution phase of PMN-mediated inflammation. scielo.br

Pulmonary Inflammation Models (e.g., Experimental Asthma, Acute Lung Injury)

Lipoxins are generated during asthma, and signaling via lipoxin A4 (LXA4), a related lipoxin, has been shown to block asthmatic responses in humans and experimental models. nih.gov In models of acute lung injury (ALI), an exuberant inflammatory response involving activated leukocytes leads to tissue damage and increased vascular permeability. ashpublications.org Lipoxins are recognized as lipid mediators that suppress inflammation and promote the resolution phase of ALI. nih.gov Studies have demonstrated that mesenchymal stem cells (MSCs) can promote the resolution of ALI, partly through the effects of LXA4. frontiersin.orgaai.org For instance, in a mouse model of LPS-induced ALI, MSCs improved survival and reduced pulmonary edema, effects that were reversed by blocking the LXA4 receptor. aai.org LXA4 alone also improved survival and decreased pro-inflammatory cytokines in bronchoalveolar lavage fluid in this model. aai.org Aspirin-triggered lipoxins (ATLs), which are 15-epimers of native lipoxins like LXA4 and LXB4, also possess potent anti-inflammatory and pro-resolving effects in experimental models of disorders, including airway inflammation. google.come-century.us ATLs have been shown to attenuate LPS-induced ALI in mice, improving lung histopathological changes, reducing leukocytic infiltration, and decreasing pro-inflammatory cytokines. e-century.us This attenuation is at least partly linked to the inhibition of MAPK/AP-1 and NF-κB signaling pathways. e-century.us

Arthritic Models and Joint Inflammation

Studies in animal models of rheumatoid arthritis (RA) have indicated that administration of LXA4 or its analogs can attenuate arthritis by reducing joint erosion, the release of pro-inflammatory cytokines, and immune cell infiltration. nih.gov Furthermore, a deficiency in 12-LO/15-LO, enzymes involved in lipoxin biosynthesis, has been shown to exacerbate the development of arthritis in mice, which is partly attributed to reduced LXA4 levels. nih.gov LXA4 treatment has also been observed to prevent the pro-inflammatory activation of fibroblast-like synoviocytes, which are key cells in RA-associated immune activation and inflammation. nih.gov Polymorphonuclear cells from patients with rheumatoid arthritis have been shown to convert endogenous arachidonic acid to lipoxins. nih.gov Levels of lipoxins produced after treatment in these patients may correlate with long-term clinical improvement. nih.gov

Gastrointestinal Inflammation Models

Lipoxins and their stable analogs have demonstrated anti-inflammatory and pro-resolution efficacy in experimental models of intestinal inflammation. nih.gov LXA4, its analogs, and ATL analogs can inhibit neutrophil chemotaxis, their adhesion to the epithelium, and the release of chemokines from epithelial cells. nih.gov Additionally, lipoxins can blunt inflammatory responses stimulated by TNF-alpha, reduce cyclooxygenase product generation, and decrease epithelial cell apoptosis. nih.gov They also exhibit cytoprotective effects on cytokine-activated colonic mucosa ex vivo. nih.gov

Vascular Inflammation Models (e.g., Atherosclerosis progression)

Chronic inflammation is a major contributor to the initiation and progression of atherosclerosis. frontiersin.org Failure in the resolution of inflammation, potentially due to insufficient production of pro-resolving lipid mediators like lipoxins, may contribute to chronic inflammatory reactions in atherosclerosis. frontiersin.org Restoring pro-resolving signaling through agonists of receptors like ALX/FPR2, which bind lipoxins, is being explored as a potential therapeutic strategy to prevent atherosclerosis progression and increase plaque stability. frontiersin.org LXs and stable LXA4 analogs have shown effectiveness in attenuating inflammation and promoting the resolution of inflammation in vascular inflammatory models and in vivo murine models of atherosclerosis. frontiersin.org Studies have shown that ATLs can reduce macrophage content and inflammation in atherosclerotic lesions in ApoE mice. frontiersin.org This is consistent with the observed reduction of pro-inflammatory cytokines in monocytic cells treated with lipoxins in vitro. frontiersin.org Less apoptotic cells are also observed in atherosclerotic lesions after ATL treatment. frontiersin.org LXA4 and certain analogs stimulate efferocytosis in bone marrow-derived macrophages. frontiersin.org Furthermore, LXs have been demonstrated to inhibit foam cell formation and apoptosis in macrophages by blunting the expression and signaling of CD36, a receptor involved in oxLDL uptake. nih.gov Administration of LXA4 and a benzo-LXA4 analog reduced the aortic expression of pro-inflammatory cytokines (IL-1β and IL-6) and adhesion molecules (MCP-1, VCAM-1, and ICAM-1) in a mouse model of atherosclerosis. nih.gov ATL has also been found to inhibit vascular smooth muscle cell migration, potentially preventing atherosclerotic lesions. nih.gov

Renal Inflammatory and Fibrotic Models

Unresolved inflammation is a contributing factor to the development of fibrosis and organ failure, including in the kidneys. nih.gov Lipoxins, as endogenously produced lipid mediators that promote inflammation resolution, may play a role in modulating renal disease and inhibiting fibrosis. nih.govnih.gov Studies have investigated the potential of LXA4 and its synthetic analog, benzo-LXA4, to modulate fibrotic and inflammatory responses in models of early renal fibrosis, such as the unilateral ureteric obstruction (UUO) model in rats. nih.gov In this model, lipoxins attenuated collagen deposition and renal apoptosis. nih.gov They also shifted the inflammatory environment towards resolution by inhibiting the expression of TNF-α and IFN-γ while stimulating the expression of pro-resolving IL-10. nih.gov Lipoxins attenuated the activation of MAP kinases, Akt, and Smads in injured kidneys in the UUO model. nih.gov Furthermore, LXA4 has been shown to attenuate TGF-β1-induced expression of key markers of renal fibrosis in cultured human proximal tubular epithelial cells. nih.gov This effect involves the upregulation of the microRNA let-7c, which is suppressed by TGF-β1. nih.gov LXA4-induced upregulation of let-7c inhibited the expression of TGF-β receptor type 1 and the response to TGF-β1. nih.gov Overexpression of let-7c mimicked the anti-fibrotic effects of LXA4 in renal epithelia. nih.gov The protective effects of lipoxins in renal fibrosis models are associated with increased let-7c expression. nih.gov

Periodontal Disease Models

Periodontitis is a chronic inflammatory disease that can lead to the loss of periodontal tissue and alveolar bone. frontiersin.org An inadequate pro-resolving host response may contribute to the pathogenesis of periodontal disease. frontiersin.org Lipoxins have been shown to counter PMN responses during inflammation, prevent periodontal bone loss, and promote regeneration in the presence of existing periodontitis in animal models. frontiersin.org Studies using ligature-induced periodontitis in rabbits treated with stable lipoxin analogs showed markedly reduced bone loss and local inflammation. frontiersin.org ATL lipoxin analogs have also been shown to inhibit the recruitment of leukocytes stimulated by P. gingivalis, a bacterium associated with periodontal disease, in an in vivo model. frontiersin.org Lipoxins may also indirectly promote resolution by enhancing the endogenous biosynthesis of other specialized pro-resolving mediators (SPMs), such as resolvins. frontiersin.org Lipoxin A4 has been detected in the gingival crevicular fluid of patients with localized juvenile periodontitis, suggesting a potential immunomodulatory role. frontiersin.org Studies suggest that reduced serum or salivary levels of LXA4 in patients might serve as a marker for periodontal disease. nih.gov The protective mechanisms of lipoxins in periodontal disease appear to involve the inhibition of pro-inflammatory cytokines that modulate PMNs, thereby hindering their recruitment and pro-inflammatory signaling. nih.gov

Here is a summary of research findings in preclinical disease models:

| Disease Model | Key Findings Related to this compound (and Lipoxins in general) | Relevant Citations |

| Pulmonary Inflammation (Asthma) | Lipoxin signaling blocks asthmatic responses in models. nih.gov Defective lipoxin generation observed in severe asthma. nih.gov | nih.gov |

| Acute Lung Injury (ALI) | Lipoxins suppress inflammation and promote resolution in ALI models. nih.gov MSCs promote ALI resolution partly via LXA4. aai.org LXA4 improves survival and reduces pro-inflammatory cytokines in LPS-induced ALI. aai.org ATLs attenuate LPS-induced ALI. e-century.us | nih.govfrontiersin.orgaai.orge-century.us |

| Arthritic Models | LXA4 and analogs attenuate arthritis in animal models by reducing joint erosion, cytokines, and immune cell infiltration. nih.gov Lipoxin production by PMNs in RA patients. nih.gov | nih.govnih.gov |

| Gastrointestinal Inflammation | Lipoxins and analogs show anti-inflammatory and pro-resolution efficacy. nih.gov Inhibit neutrophil chemotaxis and adhesion, blunt inflammatory responses. nih.gov Cytoprotective effects. nih.gov | nih.gov |

| Vascular Inflammation (Atherosclerosis) | Lipoxins may prevent atherosclerosis progression and increase plaque stability. frontiersin.org Attenuate inflammation in vascular models. frontiersin.org Reduce macrophage content and inflammation in lesions. frontiersin.org Inhibit foam cell formation. nih.gov Reduce pro-inflammatory cytokines and adhesion molecules. nih.gov | frontiersin.orgnih.govfrontiersin.org |

| Renal Inflammatory/Fibrotic | Lipoxins may modulate renal disease and inhibit fibrosis. nih.govnih.gov Attenuate collagen deposition and apoptosis in renal fibrosis models. nih.gov Shift inflammatory environment towards resolution. nih.gov Attenuate TGF-β1-induced fibrosis markers via let-7c. nih.gov | nih.govnih.gov |

| Periodontal Disease | Lipoxins counter PMN responses, prevent bone loss, and promote regeneration in models. frontiersin.org Stable analogs reduce bone loss and inflammation. frontiersin.org ATL analogs inhibit leukocyte recruitment. frontiersin.org May serve as disease markers. nih.gov | nih.govfrontiersin.org |

Neuroinflammatory and Neuroprotective Models Involving this compound (e.g., Cerebral Ischemia, Subarachnoid Hemorrhage)

Neuroinflammation is a critical component of secondary injury following acute neurological events such as cerebral ischemia and subarachnoid hemorrhage (SAH). nih.govmdpi.com Specialized pro-resolving mediators, including lipoxins, have garnered interest for their potential neuroprotective effects by modulating this inflammatory response. nih.govfrontiersin.org

While much of the research in this area has focused on LXA4 and its analogs, which have shown promise in reducing neuroinflammation, blood-brain barrier disruption, and improving outcomes in preclinical models of ischemic stroke and traumatic brain injury, the specific role of LXB5 is less defined in the available literature compared to LXA4. nih.govcsic.esdovepress.commdpi.com However, lipoxins in general are recognized for their ability to decrease pro-inflammatory mediators like TNF-α, IL-1β, and IL-6, and inhibit neutrophil infiltration, all of which are relevant to neuroinflammatory pathologies like cerebral ischemia and SAH. mdpi.comnih.govmdpi.com

Studies on lipoxins in cerebral ischemia models, often utilizing lipoxygenase knockout mice or administering lipoxin analogs, highlight the importance of these pathways in modulating the inflammatory cascade and potentially offering neuroprotection. csic.esnih.gov Similarly, in SAH preclinical models, inflammation contributes significantly to early brain injury and subsequent neurological deficits. mdpi.com LXA4 has been reported to reduce inflammation in experimental SAH, although the precise mechanisms continue to be investigated. researchgate.net The broader class of specialized pro-resolving mediators, including lipoxins, are being explored for their potential to target the mechanisms of early brain injury in SAH. mdpi.com

Although direct, detailed preclinical studies specifically isolating the effects of this compound in cerebral ischemia or subarachnoid hemorrhage models were not prominently found in the immediate search results, the established anti-inflammatory and pro-resolving actions of the lipoxin family suggest a potential, albeit less characterized, role for LXB5 in modulating neuroinflammatory responses in these conditions. Further dedicated research is needed to elucidate the specific contributions of LXB5 in these complex neurological disease models.

Preclinical Studies on this compound in Tissue Repair and Homeostasis Restoration

Lipoxins are known to play a crucial role in the resolution of inflammation, which is a prerequisite for effective tissue repair and the restoration of homeostasis. creative-proteomics.comresearchgate.netdovepress.com They actively stimulate the resolution phase by enhancing the clearance of inflammatory cells, promoting tissue regeneration, and suppressing ongoing inflammation. creative-proteomics.commdpi.com This contributes to preventing chronic inflammation and facilitating the return to a balanced physiological state. creative-proteomics.com

Preclinical studies on lipoxins in general have demonstrated their ability to promote tissue repair in various contexts. For instance, studies have indicated that specialized pro-resolving mediators, including lipoxins, can promote tissue repair and regeneration in models of inflammatory-related diseases. creative-proteomics.combiorxiv.org The mechanisms involved include promoting the phagocytosis of apoptotic cells by macrophages and modulating the phenotype of macrophages towards a pro-resolving and tissue-repairing state (M2 phenotype). nih.govdovepress.comacs.org

While specific detailed preclinical studies focusing solely on this compound's direct role in tissue repair and homeostasis restoration across multiple tissue types were not extensively highlighted, the function of LXB5 as a member of the lipoxin family strongly suggests its involvement in these processes. The ability of lipoxins to dampen inflammation and facilitate the clearance of inflammatory debris is fundamental to creating an environment conducive to tissue regeneration and the re-establishment of homeostasis. creative-proteomics.comresearchgate.netdovepress.com Research on synthetic lipoxin analogs, including those related to LXB4 (which shares structural similarities with LXB5), has also explored their potential in enhancing tissue repair. creative-proteomics.comresearchgate.net

Investigational Roles of this compound in Other Organ-Specific Inflammation (e.g., Liver, Eye)

The anti-inflammatory and pro-resolving properties of lipoxins have led to investigations into their roles in inflammation affecting specific organs beyond the nervous system. Preclinical studies have explored the potential of lipoxins in modulating inflammation in organs such as the liver and the eye. nih.govacs.orgnih.govmdpi.com

In the context of liver inflammation, lipoxins and their analogs have shown protective effects in preclinical models. For example, studies in high-fat diet-induced obese mice reported that LXA4 and a benzo-LXA4 analogue reduced adipose inflammation and offered protection in the liver, including reduced hepatic triglycerides. acs.org This suggests that modulating lipoxin pathways can influence inflammatory processes relevant to liver diseases, potentially impacting conditions like non-alcoholic fatty liver disease where inflammation plays a significant role. acs.orgmdpi.com While these studies primarily focus on LXA4, the involvement of lipoxin pathways in liver inflammation suggests a potential area for investigating the specific effects of LXB5.

In the eye, lipoxins, particularly LXA4, have been studied for their role in limiting inflammation and promoting wound healing in preclinical models. nih.govmdpi.com Research has indicated that LXA4 is formed in the cornea and plays a role in maintaining an ocular environment that restricts inflammation and promotes healing. nih.gov Studies in mouse models of retinal neuroinflammation have also investigated the activities of both LXA4 and LXB4, observing that both can reduce acute inner retinal inflammation by affecting glial responses. escholarship.org Interestingly, in a model of posterior uveitis, LXB4 consistently exhibited more potent protective activities than LXA4 against neurodegenerative injury. escholarship.org These findings highlight a specific context within organ-specific inflammation where LXB5 (as a lipoxin B series member) may demonstrate distinct or even more potent effects compared to LXA4. Lipoxins in the eye are considered to hold a fundamental role in actively restricting inflammation while promoting wound healing, crucial for preserving ocular function. nih.gov

Synthetic Strategies and Analog Development for Lipoxin B5

Total Synthesis Approaches for Lipoxin B5 and its Isomers

The complex structure of this compound, characterized by a specific stereochemistry of its hydroxyl groups and a conjugated tetraene system, presents a significant challenge for chemical synthesis. Various strategies have been developed to achieve its total synthesis, focusing on stereocontrol and efficient bond formation.

Stereocontrolled Synthesis Methodologies for this compound

The precise arrangement of chiral centers in this compound is critical for its biological activity. Consequently, stereocontrolled synthesis is paramount. Early and notable contributions to the total synthesis of lipoxins, including isomers of Lipoxin B, were made by Nicolaou and coworkers. rice.edukeio.ac.jp Their strategies often relied on key reactions to establish the required stereocenters.

Two primary approaches have emerged for the stereocontrolled synthesis of the vicinal diol, a key structural motif in Lipoxin B4 (a closely related compound, with similar synthetic challenges to this compound). One method involves a stereoselective reduction followed by an asymmetric epoxidation sequence. nih.gov Another successful strategy employs an asymmetric dihydroxylation reaction to install the diol. nih.gov The Sharpless asymmetric epoxidation has been a cornerstone in many total syntheses of lipoxins, allowing for the creation of hydroxy-bearing stereocenters with high enantioselectivity. researchgate.net

A modular approach is often favored, where key fragments of the molecule are synthesized separately and then coupled together. For instance, a common dienyne intermediate can be generated via a Horner-Wadsworth-Emmons olefination. nih.gov The final carbon skeleton is often assembled using coupling reactions such as the Sonogashira coupling, which joins terminal alkynes with vinyl halides, followed by selective hydrogenation, like the Lindlar hydrogenation, to form the Z-olefins. keio.ac.jpnih.gov

Enzymatic Synthesis Strategies for this compound and Related Compounds

In nature, lipoxins are biosynthesized from arachidonic acid through the action of lipoxygenase (LOX) enzymes. nih.govresearchgate.net This enzymatic machinery can be harnessed for the in vitro synthesis of this compound and its related compounds. The process typically involves the sequential action of different LOX enzymes. For example, 5-LOX and 15-LOX, or 5-LOX and 12-LOX, can act in concert to produce lipoxins. nih.govresearchgate.net

One major pathway involves the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE) by 15-LOX, which is then transformed by 5-LOX to generate lipoxins. nih.govresearchgate.net Another route begins with the formation of leukotriene A4 (LTA4) by 5-LOX, which is then converted by 12-LOX to lipoxins. nih.govresearchgate.net Purified arachidonate (B1239269) 5-lipoxygenase from porcine leukocytes has been shown to produce lipoxin isomers from 15-hydroperoxy acid. nih.gov These enzymatic syntheses offer a high degree of stereospecificity, mirroring the natural biosynthetic pathways.

Design and Synthesis of Metabolically Stable this compound Analogs

A significant hurdle in the therapeutic application of native lipoxins is their rapid metabolic inactivation in vivo. dovepress.commdpi.com The primary routes of degradation include oxidation of the C-15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and ω-oxidation at the C-20 position. dovepress.commdpi.com To overcome this, researchers have focused on designing and synthesizing metabolically stable analogs.

Structural Modifications for Enhanced Metabolic Stability (e.g., at C-15, C-16, C-20)

To prevent metabolic inactivation, structural modifications are strategically introduced at sites susceptible to enzymatic degradation. Key strategies include:

Modification at C-15: To block oxidation by 15-PGDH, the hydrogen atom at C-15 can be replaced with a methyl group, creating compounds like 15-methyl-LXA4. wikipedia.orgscielo.br This modification sterically hinders the dehydrogenase enzyme.

Modification at C-16: Introducing bulky groups at the C-16 position, such as a phenoxy group, can also confer resistance to metabolism. scielo.br This led to the development of analogs like 16-phenoxy-LXA4. scielo.br Further modification by adding a fluorine atom to the phenoxy ring (e.g., 16-(para-fluoro)-phenoxy-LXA4) can hinder the degradation of the aromatic ring itself. scielo.br

Modification at C-20: ω-oxidation at the C-20 position is another inactivation pathway. dovepress.com Designing analogs with modifications at this terminus can enhance metabolic stability. dovepress.comcore.ac.uk

These modifications have been shown to extend the half-life of lipoxin analogs while retaining their biological activity. dovepress.comcore.ac.uk

Bioisosteric Replacement of Labile Moieties (e.g., Triene Core with Aromatic Rings)

The conjugated triene system of lipoxins is chemically labile. researchgate.net A successful strategy to enhance stability involves replacing this triene core with a more robust bioisostere, such as an aromatic ring. researchgate.netresearchgate.net This approach has led to the synthesis of benzo-lipoxin analogs. researchgate.netnih.gov

The synthesis of these aromatic analogs often employs a convergent route utilizing palladium-mediated cross-coupling reactions. nih.gov These benzo-lipoxin analogs have demonstrated enhanced chemical stability and resistance to metabolic inactivation. nih.gov Furthermore, various heteroaromatic rings have been incorporated in place of the triene core, expanding the library of stable lipoxin mimetics. researchgate.netrsc.org Recently, a conformationally rigid bicyclo[1.1.1]pentane (BCP) ring has been incorporated into the upper alkyl chain of an aromatic Lipoxin B4 analog to potentially increase metabolic resistance. bohrium.com

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs relates to their biological activity. These studies guide the design of more potent and stable compounds.

SAR studies have revealed that the stereochemistry of the hydroxyl groups is critical for activity. researchgate.net The development of synthetic analogs has allowed for a systematic exploration of the importance of different structural features. For example, the creation of aromatic lipoxin analogs has shown that the triene system, while important, can be replaced by other functionalities without a complete loss of activity, and in some cases, with enhanced potency. researchgate.netnih.gov

Identification of Key Pharmacophoric Features Governing Biological Activity

The biological activity of this compound (LXB5), a specialized pro-resolving mediator derived from eicosapentaenoic acid (EPA), is intrinsically linked to its specific chemical structure. Structure-activity relationship (SAR) studies, primarily on the closely related Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), have elucidated several key pharmacophoric features that are crucial for receptor binding and subsequent biological response. These features are generally conserved across the lipoxin family, including LXB5.

The essential components of the lipoxin pharmacophore can be divided into three main regions:

The Carboxylic Acid "Head": The terminal carboxylic acid group is a critical feature for activity. This anionic group is believed to interact with a corresponding cationic residue in the receptor binding pocket, anchoring the molecule in the correct orientation for activation.

The Hydroxylated Polyene Core: The core of the molecule consists of a conjugated tetraene system with specific hydroxyl groups. The precise geometry of the double bonds and the stereochemistry of the hydroxyl groups are paramount for biological function. For Lipoxin B4 (LXB4), the tetraene structure contains a distinctive conjugated system. researchgate.netwikipedia.org Modifications to this region, such as replacing the triene core with more stable aromatic or heteroaromatic rings, have been a key strategy in developing stable analogs. researchgate.net

The ω-Chain with a Terminal Hydroxyl Group: The "tail" of the molecule features an alkyl chain with a hydroxyl group at the C-15 position (in the 4-series lipoxins) or C-14 and C-15 positions (in LXB4). wikipedia.org The (S)-stereochemistry of the C-15 hydroxyl group is vital for the activity of native lipoxins. researchgate.net Oxidation of this alcohol is a primary route of metabolic inactivation, rendering the resulting compound biologically inert. researchgate.netdovepress.com

Analogs designed to be resistant to metabolic inactivation often incorporate modifications to prevent this oxidation. Strategies include creating steric hindrance around the C-15 hydroxyl group or replacing it altogether, while aiming to maintain the molecule's ability to adopt the required conformation for receptor binding. dovepress.com

Impact of Stereochemistry on this compound Analog Potency and Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, is a defining factor in the biological potency and efficacy of lipoxins. nist.gov Even minor changes to the stereocenters of the molecule can lead to a dramatic loss of activity, highlighting the highly specific nature of the interaction between the lipoxin and its receptor.

Native Lipoxin B4 (LXB4) has a precisely defined stereochemistry at its hydroxylated carbon centers. nih.gov The generation of epimers, which are diastereomers that differ in configuration at only one stereocenter, often results in significantly reduced or altered biological activity. For instance, oxidation or inversion of the stereochemistry at the C-15 hydroxyl group renders lipoxins biologically inactive. researchgate.net

The absolute requirement for specific stereochemistry underscores the "lock-and-key" nature of the lipoxin-receptor interaction. core.ac.uk The spatial orientation of the hydroxyl groups and the geometry of the double bonds must align perfectly with the binding site of the receptor to trigger the downstream signaling cascade that leads to the pro-resolving effects.

The development of synthetic analogs has further confirmed the importance of stereochemistry. During total synthesis, controlling the stereochemistry at each chiral center is a major challenge and a primary focus. Stereocontrolled synthesis is essential to produce biologically active molecules and to create specific stereoisomers for studying structure-activity relationships. researchgate.net Aromatic analogs of both LXA4 and LXB4 have been synthesized with specific stereochemistry, demonstrating potent biological activities, sometimes even greater than the native compounds. researchgate.net For example, certain synthetic aromatic LXA4 analogs were found to be potent stimulators of macrophage phagocytosis of apoptotic neutrophils. researchgate.net

Table 1: Influence of Stereochemistry on Lipoxin Analog Activity

| Compound/Analog | Key Stereochemical Feature | Impact on Biological Activity | Reference |

| Native Lipoxins (e.g., LXA4, LXB4) | Specific (S) and (R) configurations at hydroxylated carbons | High potency and efficacy in resolving inflammation | researchgate.net |

| 15-epi-Lipoxins (Aspirin-Triggered) | Inverted stereochemistry at C-15 (R-configuration) | Retain potent anti-inflammatory and pro-resolving actions | wikipedia.orgmdpi.com |

| C-15 Oxidized Metabolites | 15-oxo-lipoxin | Biologically inactive | researchgate.netdovepress.com |

| Synthetic Stereoisomers | Varied configurations at different stereocenters | Generally reduced or abolished activity, confirming specificity of native stereochemistry | nist.gov |

Development of Chemical Probes for this compound Receptor and Pathway Characterization

To understand the molecular mechanisms through which this compound and other lipoxins exert their effects, researchers have developed specialized chemical probes. These tools are designed based on the lipoxin structure and are used to identify receptors, visualize pathways, and quantify interactions within a biological system. The synthesis of lipoxins and their analogs can be adapted to produce these probes. researchgate.net

Types of chemical probes developed for studying lipoxin pathways include:

Labeled Analogs: These are synthetic lipoxin analogs that incorporate a reporter tag, such as a fluorescent molecule (fluorophore) or a biotin (B1667282) tag. These tags allow for the visualization and tracking of the probe within cells or tissues. For example, a fluorescently labeled lipoxin analog could be used in microscopy to see where the lipoxin receptor is located on the cell surface. The development of probes often involves metabolic labeling with molecules like alkynyl fatty acids, which can then be modified via "click chemistry". nih.gov

Photoaffinity Probes: These probes are designed to bind to the receptor and then, upon exposure to UV light, form a permanent, covalent bond. This irreversible binding allows researchers to isolate the receptor-probe complex and identify the receptor protein using techniques like mass spectrometry.

Metabolically Stable Analogs: While not probes in the traditional sense, highly stable analogs that resist degradation are crucial tools. dovepress.com By using analogs that have a longer half-life than native lipoxins, researchers can study the sustained effects of receptor activation without the complication of rapid metabolic inactivation. mdpi.com These stable analogs have been instrumental in characterizing the pro-resolving actions of lipoxins in various in vivo models of disease. nih.gov

The use of these chemical probes has been fundamental in identifying and characterizing the primary receptor for Lipoxin A4 and its aspirin-triggered epimer, the formyl peptide receptor 2 (FPR2), also known as ALX. dovepress.commdpi.com While LXB4 is known to have distinct signaling pathways from LXA4, the specific high-affinity receptor for LXB4 has remained more elusive, making the development of specific LXB4/LXB5 probes an important area of ongoing research. scielo.br These tools are essential for dissecting the specific signaling cascades activated by different members of the lipoxin family and for designing new therapeutics that can selectively target these pro-resolving pathways. helsinki.finih.gov

Analytical Methodologies for Lipoxin B5 Detection and Quantification in Research

Advanced Chromatographic Techniques for Lipoxin B5 Profiling

Chromatographic techniques serve to isolate this compound from other sample components based on variations in their physicochemical properties. This initial separation step is crucial for minimizing matrix interference and ensuring accurate downstream detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Separation

HPLC is a widely adopted technique for separating oxylipins, including the lipoxin family. nih.govsemanticscholar.org Reversed-phase HPLC (RP-HPLC), commonly employing C18 or C8 stationary phases, is frequently used due to its efficacy in separating lipid metabolites based on their hydrophobic interactions. semanticscholar.org The efficiency of separation in RP-HPLC is influenced by factors such as the composition and gradient of the mobile phase, as well as the inclusion of additives like acetic acid or ammonium (B1175870) acetate. nih.gov

In the context of this compound research, RP-HPLC has been instrumental in isolating this compound from biological sources. For example, RP-HPLC was successfully used to separate polar metabolites, including this compound, that were produced when porcine leukocytes were incubated with eicosapentaenoic acid. nih.gov The isolated compounds exhibited distinctive UV absorbance profiles, consistent with the presence of a conjugated tetraene structure. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Structural Confirmation

Although LC-MS/MS has largely replaced GC/MS for routine quantitative analysis of oxylipins due to the requirement for derivatization in GC/MS, GC/MS retains its importance for confirming the structural identity of lipid mediators such as this compound. nih.govuni-wuppertal.de GC/MS provides detailed mass fragmentation patterns that are invaluable for comparison with authentic synthetic standards to definitively confirm the structure of an analyte.

In studies investigating the biosynthesis of this compound from eicosapentaenoic acid, GC/MS analysis was employed to provide further structural confirmation of the isolated lipoxins, including this compound, following their initial separation by RP-HPLC. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

LC-MS/MS is widely regarded as the premier technique for the quantitative analysis of oxylipins, offering exceptional sensitivity, specificity, and the capability for simultaneous analysis of multiple compounds. nih.govmdpi.comuni-wuppertal.de This method integrates the separation capabilities of HPLC with the selective detection and fragmentation features of tandem mass spectrometry.

Typical LC-MS/MS methods for oxylipin analysis utilize electrospray ionization (ESI) and are operated in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) modes. mdpi.comuni-wuppertal.de These modes enable the specific detection and quantification of target analytes by monitoring specific precursor-to-product ion transitions. mdpi.com The incorporation of stable isotope-labeled internal standards, such as deuterated lipoxins, is critical for accurate quantification using LC-MS/MS, as they help to compensate for variations introduced during sample preparation and by matrix effects. biorxiv.orgcaymanchem.comphysiology.org

LC-MS/MS has been effectively applied to quantify lipoxins, including Lipoxin A4 (a closely related lipoxin) and its metabolites, in various biological samples such as cell lysates, supernatants, and human tears. biorxiv.orgcaymanchem.comresearchgate.net While extensive specific data tables detailing this compound quantification by LC-MS/MS were not prominently featured in the provided search results, the general principles and significant advantages of LC-MS/MS for the analysis of oxylipins, including lipoxins, are well-documented in the scientific literature. nih.govmdpi.comuni-wuppertal.de The high sensitivity of LC-MS/MS allows for the detection of oxylipins at very low concentrations, often in the picogram to femtogram range on column. uni-wuppertal.dephysiology.org

Spectroscopic Methods for this compound Characterization (e.g., Ultraviolet Spectroscopy)

Spectroscopic methods provide valuable information regarding the structural characteristics of this compound. Ultraviolet (UV) spectroscopy is particularly useful for the characterization of lipoxins due to the presence of a conjugated tetraene structure, which results in strong absorbance in the UV spectrum. nih.gov

Studies focused on the biosynthesis and isolation of lipoxins, including this compound, have employed UV spectroscopy to identify compounds exhibiting the expected conjugated tetraene chromophore. nih.govnih.gov These compounds typically show a maximum UV absorbance around 302 nm, accompanied by shoulders at approximately 289 nm and 317 nm. nih.govnih.gov While UV detection alone in HPLC may not offer the same level of sensitivity or selectivity as MS-based methods for analyzing lipoxins in complex biological samples, it is a valuable tool for initial characterization and can serve as a complementary method to MS data. nih.gov

Challenges in Endogenous this compound Measurement and Detection in Biological Matrices

Measuring the endogenous levels of this compound in biological matrices presents several notable challenges. These difficulties are commonly encountered in the analysis of many oxylipins and specialized pro-resolving mediators. nih.govresearchgate.netuni-wuppertal.de

Low Concentration: Endogenous lipoxins are typically found at very low concentrations in tissues and biofluids, often in the picomolar to nanomolar range. nih.govresearchgate.net This necessitates the use of analytical techniques with exceptionally high sensitivity. uni-wuppertal.dephysiology.org

Metabolic Instability: this compound, like other lipoxins, is prone to rapid enzymatic metabolism and non-enzymatic degradation within biological samples. nih.govresearchgate.net This mandates stringent sample collection, handling, and storage protocols, including swift processing, chilling, and storage at ultra-low temperatures (e.g., -80°C). The addition of antioxidants or organic solvents like methanol (B129727) is often necessary to minimize degradation. uni-wuppertal.dephysiology.org

Structural Isomers and Related Lipids: Biological samples contain a complex mixture of lipids, including numerous structural and stereochemical isomers of lipoxins and other eicosanoids derived from different fatty acid precursors. nih.govuni-wuppertal.deuni-wuppertal.de Discriminating this compound from these structurally similar compounds requires high chromatographic resolving power and highly selective mass spectrometric detection. nih.govmdpi.comuni-wuppertal.de

Matrix Effects: The complex nature of biological matrices means they contain components that can interfere with the ionization and detection of analytes in mass spectrometry, leading to matrix effects that can suppress or enhance the analytical signal. physiology.org Effective sample extraction and purification procedures are therefore crucial to minimize these interferences. nih.govuni-wuppertal.de

Availability of Standards: While synthetic standards for some lipoxins are available, the comprehensive availability of synthetic standards and stable isotope-labeled internal standards for all lipoxin metabolites and isomers can be limited. This can impact the accuracy and reproducibility of quantitative analyses. uni-wuppertal.de

Successfully addressing these challenges requires a combination of optimized sample preparation methods (e.g., solid-phase extraction), advanced chromatographic separation techniques, and highly sensitive and selective mass spectrometric detection, with LC-MS/MS utilizing stable isotope dilution being the preferred approach. nih.govmdpi.comuni-wuppertal.dephysiology.org

Future Directions and Therapeutic Research Potential of Lipoxin B5

Elucidation of Unidentified Receptors and Novel Signaling Pathways Specific to Lipoxin B5

While Lipoxin A4 is known to primarily act via the formyl peptide receptor 2 (FPR2/ALX), the specific receptor(s) for this compound have not been as clearly defined and remain a subject of investigation. semanticscholar.orgfrontiersin.orgacs.org Research suggests that LXB4, a related lipoxin, may act via a distinct and currently unknown receptor. semanticscholar.org Future research needs to focus on identifying the specific receptor(s) that this compound interacts with to exert its biological effects. This involves employing advanced biochemical and pharmacological techniques to isolate and characterize LXB5-binding proteins on cell surfaces and within cells.

Furthermore, a comprehensive understanding of the downstream signaling pathways activated by this compound is crucial. While lipoxins in general are known to modulate pathways related to inflammation, apoptosis, oxidation, autophagy, and pain signaling, the specific cascades triggered by LXB5 may differ depending on the cell type and context. frontiersin.org Investigating these novel signaling pathways specific to LXB5 will provide insights into its unique biological activities and potential therapeutic targets. Techniques such as phosphoproteomics and transcriptomics can be employed to identify the key proteins and genes regulated by LXB5 signaling.

Further Investigation into Cell-Specific and Context-Dependent Actions of this compound

The biological actions of lipoxins, including this compound, are known to be highly dependent on the specific cell type and the biological context. frontiersin.orgscielo.br For instance, lipoxins can induce apoptosis in neutrophils to facilitate their clearance while preventing apoptosis in other cell types like cardiomyocytes, highlighting their context-dependent effects. frontiersin.org Future research should delve deeper into the cell-specific actions of this compound across a variety of cell types involved in inflammatory and resolution processes, such as macrophages, lymphocytes, epithelial cells, and endothelial cells.

Understanding how the cellular environment, including the presence of other mediators and the metabolic state of the cell, influences the activity of this compound is also critical. This context-dependent understanding will be vital for predicting and optimizing the therapeutic effects of LXB5 in different disease states. Studies utilizing co-culture systems, 3D tissue models, and single-cell analysis techniques can provide valuable insights into these complex interactions.

Development of Novel Preclinical Models for Targeted this compound Research

To accurately assess the therapeutic potential of this compound, there is a need for the development and utilization of novel preclinical models that can faithfully recapitulate the complexities of human diseases where LXB5 is expected to play a role. While existing models of inflammation and specific diseases have been used to study lipoxins, models specifically tailored to investigate the actions of this compound and its potential as a therapeutic are needed.

These models should ideally allow for targeted delivery of LXB5 or its mimetics and enable the monitoring of specific resolution pathways and functional outcomes. This could include genetically modified animal models with altered LXB5 synthesis or metabolism, as well as advanced in vitro models using patient-derived cells or organoids that maintain the relevant cellular interactions and microenvironment. The development of such models will be crucial for generating robust preclinical data to support future clinical translation.

Exploration of this compound as a Potential Biomarker in Preclinical Research Settings

The levels of specialized pro-resolving mediators, including lipoxins, have been shown to be altered in various pathological conditions. frontiersin.orgphysiology.org Exploring the potential of this compound as a biomarker in preclinical research settings could provide valuable insights into disease progression, severity, and response to therapeutic interventions.

Measuring endogenous levels of this compound in biological fluids and tissues in preclinical models of disease could help correlate its presence or absence with disease markers and outcomes. This could aid in identifying specific disease states where LXB5 deficiency contributes to unresolved inflammation and where LXB5-based therapies might be most effective. Advanced lipidomics techniques, such as LC-MS-MS, are essential for the accurate identification and quantification of this compound in complex biological samples. physiology.org Biomarkers can also be useful for comparing results from preclinical and clinical studies. frontiersin.org

Rational Design of Next-Generation this compound Mimetics and Advanced Delivery Systems for Enhanced Preclinical Efficacy

Native lipoxins, including this compound, are rapidly metabolized in vivo, which limits their therapeutic potential. dovepress.comnih.govmdpi.comresearchgate.netresearchgate.net This has led to the development of stable synthetic analogs or mimetics of lipoxins with improved pharmacokinetic properties and enhanced potency. dovepress.comnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netfrontiersin.org

Future research should focus on the rational design of next-generation this compound mimetics. This involves understanding the structure-activity relationships of LXB5 and designing analogs that are resistant to metabolic inactivation while retaining or enhancing their pro-resolving activities. researchgate.net Computational modeling and medicinal chemistry approaches can be employed in this process.

Furthermore, the development of advanced delivery systems is crucial to ensure that this compound mimetics reach their target tissues effectively and maintain therapeutic concentrations. mdpi.com Nanotechnology-based approaches, such as encapsulation in liposomes or nanoparticles, are being investigated to improve the stability, targeting, and bioavailability of lipoxins. mdpi.com These advanced delivery systems could significantly enhance the preclinical efficacy of this compound mimetics.

Integration of this compound Research with Other Pro-Resolving Mediators in Complex Biological Systems

Inflammation resolution is a complex process involving a variety of specialized pro-resolving mediators, including lipoxins, resolvins, protectins, and maresins, which are collectively known as SPMs. researchgate.netnih.govmdpi.comresearchgate.net These mediators often act in concert to orchestrate the resolution of inflammation and restore tissue homeostasis. nih.gov

Future research on this compound should move towards integrating its study with that of other SPMs in complex biological systems. This involves investigating the interactions and synergistic effects between LXB5 and other pro-resolving mediators. Understanding how LXB5 fits into the broader network of SPMs will provide a more complete picture of its role in resolution and identify potential combination therapies. Studies using multi-omics approaches, such as lipidomics combined with transcriptomics or proteomics, can help elucidate the interplay between different SPM pathways in various disease contexts. physiology.orgnews-medical.net Research into lipid mediator class switching, where there is a transition from pro-inflammatory mediators to SPMs like lipoxins and resolvins, is also a key area for understanding the resolution process. researchgate.netnews-medical.net

Q & A

Q. How is Lipoxin B5 identified and distinguished from structurally similar lipid mediators in experimental workflows?